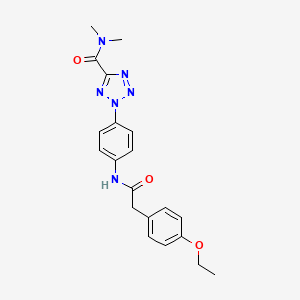
2-(4-(2-(4-ethoxyphenyl)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A compound’s description often includes its systematic name, molecular formula, and structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the physical arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Compounds with tetrazole and acetamide functionalities have been synthesized and characterized through various chemical reactions, showcasing their potential for creating a wide range of chemical entities with diverse biological activities. For example, the synthesis and characterization of novel benzothiophenes and their derivatives indicate the versatility of these compounds in chemical synthesis, offering a platform for developing new therapeutic agents with optimized properties (Bialy & Gouda, 2011).
Antimicrobial and Antitumor Activities
- Some newly synthesized tetrazole and acetamide derivatives have shown promising antimicrobial and antitumor activities, suggesting their potential application in developing novel treatments for various infections and cancers. For instance, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and exhibited moderate to significant radical scavenging activity, indicating their antioxidant potential and possible use in cancer therapy (Ahmad et al., 2012).
Anti-inflammatory and Analgesic Activities
- Compounds featuring acetamido phenyl and tetrazole groups have been evaluated for their anti-inflammatory and analgesic activities, providing a foundation for further research into their utility in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Molecular Docking and Design
- The design and synthesis of novel compounds utilizing these functional groups have also been informed by molecular docking studies, aiding in the identification of potential targets and mechanisms of action for therapeutic applications. This approach supports the rational design of new drugs with enhanced efficacy and specificity (Al-Ostoot et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[[2-(4-ethoxyphenyl)acetyl]amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-4-29-17-11-5-14(6-12-17)13-18(27)21-15-7-9-16(10-8-15)26-23-19(22-24-26)20(28)25(2)3/h5-12H,4,13H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBZFYKKOABKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2592066.png)
![6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2592068.png)
![6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2592071.png)

![N-(sec-butyl)-3-(2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2592073.png)



![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592080.png)

![methyl 2-({1-[(1-cyanocyclohexyl)carbamoyl]ethyl}sulfanyl)-7-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2592083.png)

![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2592086.png)
